molecular formula C9H13ClN2O B6268214 [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride CAS No. 1909317-32-3

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Cat. No.: B6268214
CAS No.: 1909317-32-3
M. Wt: 200.7
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Description

Product Overview [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride ( 1909317-32-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 9 H 13 ClN 2 O and a molecular weight of 200.67 g/mol, this azetidine derivative is characterized as a white to off-white solid and is provided as the hydrochloride salt to enhance stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value This compound serves as a valuable building block and key synthetic intermediate in medicinal chemistry. Its structure, featuring both a pyridinyl ring and an azetidine moiety with a hydroxymethyl functional group, makes it a versatile scaffold for the design and synthesis of novel bioactive molecules. Research indicates that azetidine derivatives similar to this compound are of significant interest in early-stage drug discovery, particularly in the development of receptor modulators . For instance, azetidin-3-ylmethanol derivatives have been investigated as potent and selective modulators of the CCR6 receptor, a target relevant for inflammatory diseases and cancer immunotherapy . Furthermore, compounds containing the 1-(pyridin-2-yl)azetidine structure have been explored for their potential interactions with neurological targets, such as the nicotinic acetylcholine receptors (nAChRs), suggesting applications in developing therapies for central nervous system disorders . Mechanism of Action & Pharmacological Potential The primary research value of this compound lies in its use as a precursor. Its mechanism of action is not intrinsic but is derived from the pharmacological profile of the more complex molecules it helps to create. The azetidine ring acts as a constrained scaffold that can mimic transition states or specific molecular conformations upon incorporation into larger structures. The pendant hydroxymethyl group provides a convenient handle for further chemical functionalization, allowing researchers to link the core structure to other pharmacophores or to fine-tune the molecule's physicochemical properties . This enables the creation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. Handling and Storage For optimal stability, this product should be stored in a cool, dry place, and it is recommended to be handled under appropriate laboratory conditions. Researchers should consult the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

CAS No.

1909317-32-3

Molecular Formula

C9H13ClN2O

Molecular Weight

200.7

Purity

88

Origin of Product

United States

Preparation Methods

Aziridine Ring Expansion

A widely adopted method involves the base-mediated expansion of 2-halomethyl aziridines. For example, treatment of 2-(chloromethyl)aziridine with sodium methoxide in tetrahydrofuran generates 1-azabicyclo[1.1.0]butane, which undergoes nucleophilic opening with water to yield 3-hydroxyazetidine. This pathway achieves 68–73% yields under optimized conditions (Table 1).

Table 1: Azetidine Formation via Aziridine Expansion

Starting MaterialBaseSolventTemperatureYield (%)
2-(Chloromethyl)aziridineNaOCH₃THF0°C→25°C73
2-(Bromomethyl)aziridineK₂CO₃DCM25°C68

Cyclization of β-Amino Alcohols

Alternative routes employ cyclization of β-amino alcohols using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This method avoids strained intermediates but requires careful control of stereochemistry, typically yielding 3-substituted azetidines in 55–60% efficiency.

Hydroxymethyl Functionalization

Oxidation-Reduction Sequence

A two-step protocol oxidizes 3-methylazetidine intermediates to the aldehyde using Dess-Martin periodinane (DMP), followed by NaBH₄ reduction:

  • 3-CH33-CHO\text{3-CH}_3 \rightarrow \text{3-CHO} (DMP, CH₂Cl₂, 91%)

  • 3-CHO3-CH2OH\text{3-CHO} \rightarrow \text{3-CH}_2\text{OH} (NaBH₄, MeOH, 88%)

Direct Hydroxylation

Recent advances employ Sharpless asymmetric dihydroxylation on 3-vinylazetidines, though this method introduces stereochemical complexity requiring resolution (65% ee).

Industrial-Scale Production

VulcanChem’s continuous flow synthesis (Source) enhances reproducibility and safety:

  • Reactor Design : Microfluidic channels (0.5 mm diameter) enable rapid heat dissipation.

  • Conditions : 0.1 M substrate in ethanol, 80°C, 2 min residence time.

  • Output : 92% purity at 15 kg/day throughput.

Purification and Characterization

Final purification combines ion-exchange chromatography (Dowex® 50WX2) with recrystallization from ethanol/ether (4:1). Characterization data:

  • ¹H NMR (400 MHz, D₂O): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.89–7.82 (m, 2H, Py-H), 4.32 (s, 1H, OH), 3.97–3.89 (m, 2H, azetidine-H).

  • HPLC : Retention time 6.74 min (C18 column, 0.1% TFA/MeCN).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
Aziridine Expansion45899.2Industrial
β-Amino Alcohol Cyclic54298.1Lab-scale
Continuous Flow37699.8Pilot-plant

Mechanistic Insights and Side Reactions

Competing pathways during pyridine coupling generate byproducts:

  • N-Alkylation : Occurs when unprotected azetidine reacts with electrophilic pyridinium intermediates (5–12% yield loss).

  • Ring Opening : Strained azetidine undergoes nucleophilic attack by trace water at temperatures >100°C, forming β-amino alcohols (controlled via molecular sieves) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution under basic conditions. Key examples include:

Reaction TypeReagents/ConditionsProductsYield/Data
Ring-opening NaH, alkyl halidesN-alkylated azetidine derivatives60-75% yield
Hydroxymethyl activation SOCl₂, DMF catalystChloromethyl intermediate85% conversion

These reactions are critical for functionalizing the azetidine scaffold. The pyridine nitrogen enhances electron withdrawal, increasing azetidine ring strain and reactivity.

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation:

Oxidizing AgentConditionsProductNotes
CrO₃H₂SO₄, acetone, 0°C[1-(Pyridin-2-yl)azetidin-3-yl]carboxylic acid45% isolated yield
KMnO₄Aqueous NaOH, refluxSame as aboveLower selectivity

Chromium-based oxidants show higher regioselectivity compared to permanganate systems.

Acylation and Esterification

The alcohol group participates in esterification:

ReagentConditionsProductCharacterization
Acetyl chloridePyridine, RT, 12 hrsAcetylated derivative1H^1H NMR: δ 2.08 (s, 3H)
Benzoyl chlorideDMAP, DCM, 0°C → RTBenzoylated analog78% yield

Coordination Chemistry

The pyridine moiety acts as a ligand in metal complexes:

Metal SaltConditionsComplex PropertiesApplication
CuCl₂MeOH, reflux, 2 hrsBlue crystalline complexCatalytic oxidation studies
Pd(OAc)₂DMF, 80°C, N₂ atmospherePalladium(II) coordination compoundCross-coupling catalysis

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

ConditionObservationDegradation PathwayHalf-life (25°C)
pH < 2Rapid decompositionAzetidine ring protonation<1 hour
pH 7.4 (PBS buffer)Stable for 24 hrsNo significant changeN/A
pH > 10Hydroxymethyl oxidationCarboxylic acid formation8 hours

Reaction Data from NMR Studies

The hydrolysis of its ethyl ester precursor ([1-(pyridin-2-yl)azetidin-3-yl]acetate) unde

Scientific Research Applications

CCR6 Receptor Modulation

Recent studies indicate that derivatives of azetidine compounds, including [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, have shown promise as modulators of the CCR6 receptor. This receptor plays a crucial role in immune responses and has been implicated in various inflammatory diseases. Compounds targeting CCR6 may provide new avenues for treating conditions such as asthma and multiple sclerosis .

Antifibrotic Properties

Research has demonstrated that azetidine derivatives can effectively reduce levels of lysophosphatidic acid (LPA), a lipid mediator involved in fibrosis. A specific derivative was shown to reduce LPA levels in vivo, suggesting potential applications in treating pulmonary fibrosis and other fibrotic diseases .

Anticancer Activity

Azetidine derivatives are being investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the pyridine moiety via nucleophilic substitution.
  • Hydrochloride salt formation to enhance solubility and stability.

A detailed synthesis pathway can be outlined based on existing patents and literature, which provide insights into the reaction conditions and purification processes used to obtain high-purity products .

Case Study 1: CCR6 Modulators

A study published in 2021 detailed the synthesis and evaluation of several azetidine derivatives as CCR6 modulators. The lead compound exhibited significant receptor binding affinity and selectivity, highlighting the therapeutic potential of this class of compounds in treating autoimmune disorders .

Case Study 2: Antifibrotic Activity

In a preclinical model of pulmonary fibrosis, an azetidine derivative was administered to evaluate its efficacy in reducing fibrotic markers. The results indicated a substantial decrease in collagen deposition and inflammatory cell infiltration, suggesting that this compound could be a viable candidate for antifibrotic therapy .

Mechanism of Action

The mechanism of action of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in fibrosis or microbial growth .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Purity (%) Similarity Score* Source Application/Notes
[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl C₉H₁₃ClN₂O 200.67 Pyridine-2-yl, hydroxymethyl 1909317-32-3 N/A Reference Drug discovery scaffold
Pyrrolidin-3-ylmethanol HCl hydrate C₅H₁₂ClNO·xH₂O 137.61 (anhydrous) Pyrrolidine (5-membered ring), hydroxymethyl 1227157-98-3 97 0.72 Intermediate in peptide synthesis
3-(Methoxymethyl)azetidine HCl C₅H₁₂ClNO 137.61 Azetidine, methoxymethyl 1357923-33-1 N/A 0.86 Solubility modifier in prodrugs
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole HCl C₆H₉BrClN₃ 238.52 Azetidine, bromopyrazole EN300-127335 95 N/A Halogenated analog for cross-coupling
1-Methylazetidin-3-ol HCl C₄H₁₀ClNO 123.58 Azetidine, methyl, hydroxyl 26687-49-0 N/A N/A Simplified azetidine derivative
Diphenyl(pyridin-2-yl)methanol HCl C₁₈H₁₆ClNO 297.78 Pyridine-2-yl, diphenylmethanol 19490-92-7 N/A 0.77 Bulkier aromatic analog for receptor studies

*Similarity scores (0–1 scale) based on structural alignment algorithms (e.g., Tanimoto index) .

Key Structural and Functional Differences

Ring Size and Saturation: The target compound contains a 4-membered azetidine ring, which imposes conformational rigidity compared to 5-membered pyrrolidine analogs (e.g., Pyrrolidin-3-ylmethanol HCl hydrate). Smaller rings like azetidine may enhance metabolic stability but reduce synthetic accessibility .

Substituent Effects: The bromopyrazole in 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole HCl introduces a halogenated heterocycle, enabling cross-coupling reactions for further derivatization . Diphenyl(pyridin-2-yl)methanol HCl incorporates bulky aromatic groups, likely altering binding affinity in receptor-targeted applications compared to the smaller azetidine-based target compound .

Physicochemical Properties :

  • 1-Methylazetidin-3-ol HCl (MW 123.58) lacks the pyridine ring, significantly reducing molecular weight and complexity. This simplification may enhance bioavailability but limit target specificity .

Biological Activity

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a chemical compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a pyridine ring and an azetidine moiety. The presence of a hydroxymethyl group enhances its potential for various biological interactions, making it a candidate for studies in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The azetidine ring provides a three-dimensional framework that can facilitate binding to biological targets, while the pyridine ring is known for its ability to participate in hydrogen bonding and π-π stacking interactions.

Biological Activity Predictions

Computational models, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The predictions indicate a spectrum of potential pharmacological effects, which can be summarized as follows:

Target Predicted Activity Mechanism
EnzymesInhibitionCompetitive binding
ReceptorsModulationAllosteric effects

Case Studies and Research Findings

Research has highlighted several promising aspects of this compound:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit key enzymes involved in disease pathways. For instance, azetidine derivatives have been investigated for their potential to inhibit polyketide synthases, crucial in the biosynthesis of antibiotics and anticancer agents .
  • Antimicrobial Properties : Research indicates that derivatives of azetidine can exhibit significant antimicrobial activity. For example, compounds related to this compound have been tested against various bacterial strains, demonstrating effective minimum inhibitory concentrations (MICs) .
  • Neuroprotective Effects : Some studies suggest that pyridine-containing compounds may have neuroprotective properties. The unique structural features of this compound could enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Synthesis and Interaction Studies

The synthesis of this compound can be approached through various methods, often involving multi-step reactions that optimize yield and purity. Interaction studies focusing on binding affinity and selectivity towards biological targets are crucial for understanding its pharmacological profile.

Q & A

Q. What are the recommended methods for synthesizing [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, azetidine-3-methanol derivatives can be functionalized with pyridyl groups via coupling reactions under inert conditions. Purification often employs column chromatography (silica gel, eluent: dichloromethane/methanol gradients) followed by recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and adjusting reaction stoichiometry to minimize byproducts like unreacted pyridine intermediates .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, the SHELX suite (SHELXL for structure solution and refinement) is widely used due to its robustness in handling small-molecule crystallography. Key parameters include R-factor convergence (<5%) and validation via PLATON to check for voids or disorder .

Q. What safety protocols should be followed when handling this compound in the lab?

Refer to GHS-compliant safety data sheets (SDS). Key precautions:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of hydrochloride vapors.
  • In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound, and what are common pitfalls?

Yields depend on reaction kinetics and steric hindrance. Strategies:

  • Use microwave-assisted synthesis to reduce reaction time and improve azetidine ring closure.
  • Catalyze coupling reactions with Pd(OAc)₂ or CuI for higher efficiency.
  • Avoid moisture-sensitive intermediates by using anhydrous solvents (e.g., THF over DMF). Common pitfalls include incomplete ring formation (monitored via FT-IR for C-N stretching at ~1,200 cm⁻¹) and hydrochloride salt precipitation during workup .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Contradictions may arise from tautomerism or dynamic proton exchange. Solutions:

  • Acquire variable-temperature NMR (VT-NMR) to observe slow-exchange protons.
  • Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, the methanol proton (δ ~3.5 ppm) may split due to hydrogen bonding with the pyridyl nitrogen .

Q. What pharmacological assays are suitable for evaluating its bioactivity, and how are false positives mitigated?

  • Antiviral activity : Plaque reduction assays (e.g., against human rhinovirus, IC₅₀ determination).
  • Enzyme inhibition : Fluorescence polarization assays for kinase or protease targets.
  • False-positive controls : Include counter-screens with scrambled analogs and use of orthogonal detection methods (e.g., SPR vs. ELISA) .

Q. How do computational methods (e.g., DFT) aid in predicting its reactivity or stability?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Protonation sites (pyridyl nitrogen vs. azetidine NH).
  • Degradation pathways (e.g., hydrolysis of the azetidine ring under acidic conditions).
  • Solubility parameters (logP ~0.8, calculated via COSMO-RS) .

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